3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one
Description
3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one is a heterocyclic compound belonging to the 1,2,4-triazin-6(5H)-one class. It is synthesized via the condensation of oxazol-5(4H)-one precursors with phenylhydrazine in acetic acid under reflux, yielding 42–84% of the target product . Structural confirmation is achieved through spectral analysis (FT-IR, $^1$H-NMR, $^{13}$C-NMR, and MS), with key spectral features including a lactone C=O stretch (1771–1798 cm$^{-1}$ for oxazolones) and triazinone NH signals (8.98–9.00 ppm in $^1$H-NMR) . The compound incorporates a diaryl sulfone moiety, a pharmacophore associated with antitumor, antibacterial, and antifungal activities .
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C22H17N5O/c28-22-20(23-21(26-27-22)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)25-24-18-14-8-3-9-15-18/h1-15,24H,(H,27,28)/b25-19+ |
InChI Key |
GOSWXUCBTVTDBL-NCELDCMTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for designing new organic molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: Applications in materials science, catalysis, or organic electronics.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets.
- Molecular pathways may include inhibition of enzymes or modulation of gene expression.
Comparison with Similar Compounds
Toxicity Profiles
- Daphnia magna Assay: Triazinones exhibit higher toxicity than oxazolones. For example: Compound 3a (halogen-free oxazolone): LC${50}$ = 0.87 mg/L (lowest toxicity). Compound 4a (fluorine-containing triazinone): LC${50}$ = 0.12 mg/L (highest toxicity) .
- Saccharomyces cerevisiae Assay: Both classes show low toxicity due to efflux by multidrug transporters (Pdr5 and Snq2). Knockout mutants (pdr5Δ, snq2Δ) exhibit increased sensitivity, confirming transporter-mediated resistance .
Table 2: Toxicity Data
| Compound | Class | LC$_{50}$ (D. magna, mg/L) | Yeast Sensitivity (WT vs. Mutants) |
|---|---|---|---|
| 3a (X = H) | Oxazolone | 0.87 | WT: Tolerant; Mutants: Sensitive |
| 4a (X = F) | Triazinone | 0.12 | WT: Tolerant; Mutants: Highly Sensitive |
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Fluorine enhances toxicity (e.g., 4a ) and antibacterial activity (e.g., 20b ), while bromine increases lipophilicity but reduces kinase inhibition .
- Core Heterocycle: Triazinones generally exhibit higher bioactivity than oxazolones, likely due to enhanced electrophilicity of the triazinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
